molecular formula C10H14N2O5S B1582657 ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate CAS No. 51986-04-0

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate

Cat. No. B1582657
CAS RN: 51986-04-0
M. Wt: 274.3 g/mol
InChI Key: GZTLJCPVJKMPGR-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate, also known as EDOTPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate

    • Application : This compound is of potential interest in applications such as pesticides and antioxidants .
    • Method : The synthesis of this compound is based on the interaction between the corresponding amine and CS2 in the presence of strong base . Solutions of 3-amino-thiolane and KOH are simultaneously added to solution of CS2 in ethanol .
    • Results : The final product precipitates as white crystals .
  • Exploiting Poly(ethylene glycol) as a Matrix for Liquid-Phase Organic Synthesis

    • Application : This study details the development and application of a poly (ethylene glycol) bound triarylphosphine reagent and the optimization of a liquid-phase Stille cross-coupling reaction .
    • Method : A solution of the ozonide of 1,2-dihydronaphthalene was prepared as described in standard procedure A. PEG-PPh3 2 was added in one portion and the resulting solution was allowed to warm to room temperature and stirred for 2 h .
    • Results : The study resulted in the generation of a small library of biaryl, heterobiaryl and styryl derivatives in high yields and purity .
  • S-(1,1-dioxothiolan-3-yl) ethanethioate (Disulfiram)

    • Application : This medication is used to treat alcoholism by causing unpleasant effects when alcohol is consumed.
    • Method : The specific method of application or experimental procedures for this compound is not provided in the source.
    • Results : The results or outcomes obtained from the use of this compound are not provided in the source.
  • Methyl 2-(1,1-dioxothiolan-3-yl)acetate
    • Application : This compound is used in the synthesis of other organic compounds .
    • Method : The specific method of application or experimental procedures for this compound is not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound are not provided in the source .
  • Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate

    • Application : This compound is of potential interest in applications such as pesticides and antioxidants . In particular, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is an effective fungicide with selective action .
    • Method : The synthesis of this compound is based on the interaction between the corresponding amine and CS2 in the presence of strong base . Solutions of 3-amino-thiolane and KOH are simultaneously added to solution of CS2 in ethanol .
    • Results : The final product precipitates as white crystals .
  • 2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride

    • Application : This compound is used in the synthesis of other organic compounds .
    • Method : The specific method of application or experimental procedures for this compound is not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound are not provided in the source .

properties

CAS RN

51986-04-0

Product Name

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate

Molecular Formula

C10H14N2O5S

Molecular Weight

274.3 g/mol

IUPAC Name

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C10H14N2O5S/c1-2-17-10(14)8-5-9(13)12(11-8)7-3-4-18(15,16)6-7/h5,7,11H,2-4,6H2,1H3

InChI Key

GZTLJCPVJKMPGR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2

Origin of Product

United States

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